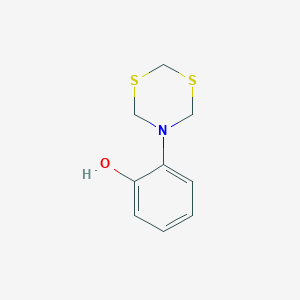
2-(1,3,5-Dithiazinan-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,5-Dithiazinan-5-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 1,3,5-dithiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-Dithiazinan-5-yl)phenol typically involves the reaction of phenol with a suitable dithiazinane precursor. One common method involves the nucleophilic aromatic substitution of phenol with a 1,3,5-dithiazinane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-Dithiazinan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dithiazinane ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced dithiazinane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(1,3,5-Dithiazinan-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1,3,5-Dithiazinan-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various biochemical pathways, while the dithiazinane ring can interact with enzymes and other proteins. These interactions can lead to the modulation of biological processes and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3,5-Dithiazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
1,3,5-Trithiane: Contains three sulfur atoms in a six-membered ring, similar to the dithiazinane ring.
Uniqueness
2-(1,3,5-Dithiazinan-5-yl)phenol is unique due to the presence of both a phenol group and a dithiazinane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920265-56-1 |
|---|---|
Molecular Formula |
C9H11NOS2 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
2-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-4-2-1-3-8(9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
InChI Key |
ONPMVPRGASHSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSCS1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


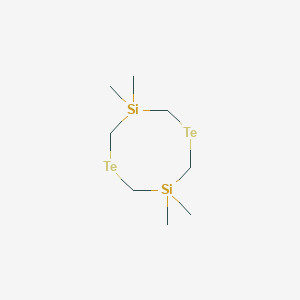
![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
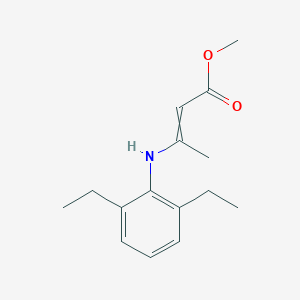
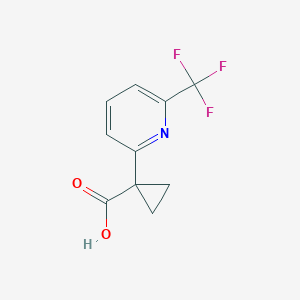
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)

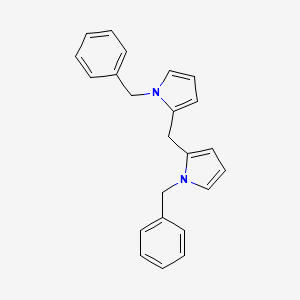
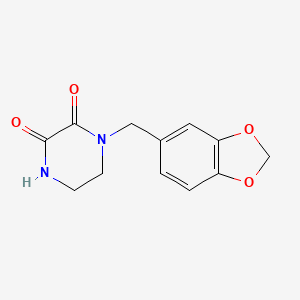
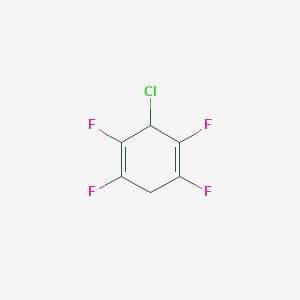
![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)
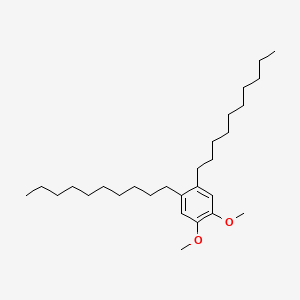
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
![3-Ethoxy-4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzonitrile](/img/structure/B12624039.png)
